molecular formula C7H12O3 B573856 1-(4-Hydroxyoxan-4-yl)ethanone CAS No. 185206-97-7

1-(4-Hydroxyoxan-4-yl)ethanone

Cat. No.: B573856
CAS No.: 185206-97-7
M. Wt: 144.17
InChI Key: QLFFQCVSECOXEI-UHFFFAOYSA-N
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Description

General Significance of Saturated Heterocycles in Contemporary Organic Synthesis

Saturated heterocycles are cyclic compounds that feature at least one atom other than carbon—such as oxygen, nitrogen, or sulfur—within their ring structure. The tetrahydropyran (B127337) (or oxane) ring is a prime example, forming the core of countless natural products, including many carbohydrates. nih.govresearchgate.net

In modern organic synthesis, particularly in medicinal chemistry, saturated heterocycles are of profound importance. They are the sixth most prevalent ring system among all FDA-approved small-molecule drugs. nih.gov This prevalence is due to their three-dimensional structures, which can offer superior binding to biological targets compared to their flat aromatic counterparts.

The inclusion of a heteroatom within a saturated ring provides a "handle" for synthetic chemists. It influences the molecule's conformation and reactivity, often making the ring susceptible to specific ring-opening or ring-closing reactions that are synthetically useful. Furthermore, the tetrahydropyran scaffold is a key structural motif in many biologically active marine natural products, driving the development of new synthetic methods to access these complex architectures. mdpi.com

Role of Ketone Functionalities in Facilitating Chemical Transformations

The ketone functional group, defined by a carbonyl (C=O) group flanked by two carbon atoms, is a linchpin of chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site, readily attacked by nucleophiles.

This inherent electrophilicity is the basis for numerous fundamental transformations. For instance, ketones can be reduced to secondary alcohols, a common step in many synthetic pathways. The hydroxyl group in α-hydroxy ketones (ketones with a hydroxyl group on the adjacent carbon) can be oxidized to form α-keto aldehydes. rsc.org

Another critical aspect of ketone reactivity is the acidity of the α-hydrogens—the hydrogens on the carbons adjacent to the carbonyl group. These protons can be removed by a base to form an enolate ion. Enolates are powerful nucleophiles that can be used to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The synthesis of α-hydroxy ketones is an important area of research, with methods developed for the direct hydroxylation of ketones using various oxidizing agents. organic-chemistry.org

Structural Classifications and Nomenclature of Hydroxylated Oxane Scaffolds

Hydroxylated oxane scaffolds are classified based on the core heterocyclic system. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for a saturated six-membered ring containing one oxygen atom is "oxane". wikipedia.org Therefore, these compounds belong to the class of organic compounds known as oxanes. drugbank.com

The nomenclature follows systematic IUPAC rules for cyclic compounds. wikipedia.org Numbering of the ring begins at the heteroatom (oxygen is position 1) and proceeds in the direction that gives the substituents the lowest possible locants. msu.edu For the compound 1-(4-hydroxyoxan-4-yl)ethanone, the oxane ring is substituted at the 4-position with both a hydroxyl group and an ethanone (B97240) group.

The presence of substituents dramatically influences the molecule's properties. Conformational analysis reveals that, like cyclohexane, the oxane ring typically adopts a chair conformation to minimize steric strain. The positions of substituents (axial vs. equatorial) on this chair conformer can significantly affect the molecule's stability and reactivity. The presence of a hydroxyl group introduces the possibility of hydrogen bonding, which can further influence conformational preferences and interactions with other molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyoxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)7(9)2-4-10-5-3-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFFQCVSECOXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Strategies of 1 4 Hydroxyoxan 4 Yl Ethanone

Retrosynthetic Analysis of the 1-(4-Hydroxyoxan-4-yl)ethanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comscitepress.org For this compound, two primary disconnections are considered logical.

The first and most apparent disconnection is at the C-C bond between the acetyl group and the tetrahydropyran (B127337) ring. This leads to a tetrahydropyran-4-one synthon and an acetyl anion equivalent, such as acetylide or an acetyl Grignard reagent. This approach simplifies the target to a readily available or easily synthesizable cyclic ketone.

A more fundamental disconnection involves breaking the bonds of the tetrahydropyran ring itself. This "de novo" approach envisions constructing the heterocyclic ring from acyclic precursors. A key strategy here would be a double nucleophilic substitution, for instance, from a precursor like bis(2-chloroethyl) ether and a suitable three-carbon component bearing the necessary functional groups for forming the ethanone (B97240) and hydroxyl moieties.

These retrosynthetic pathways are summarized in the table below.

Disconnection Approach Key Bond Cleavage Resulting Synthons/Precursors
Functional Group IntroductionC4-C(O)MeTetrahydropyran-4-one and Acetylide equivalent
De Novo Ring FormationC-O and C-C bonds of the ringBis(2-haloethyl) ether and a C3 fragment

Direct Synthetic Methodologies for the Compound

Directly synthesizing this compound can be approached by either building the tetrahydropyran ring with the desired substituents in place or by adding the necessary functional groups to a pre-formed ring.

Strategies Involving De Novo Tetrahydropyran Ring Formation

The construction of the tetrahydropyran ring system is a cornerstone of many natural product syntheses. mdpi.com A plausible de novo synthesis for a related compound, 1-(tetrahydro-2H-pyran-4-yl)ethanone, involves the cyclocondensation of methyl acetylacetate with bis(2-chloroethyl) ether. This reaction proceeds through a double nucleophilic substitution to form the tetrahydropyran ring.

A similar strategy could be envisioned for this compound. The key would be to utilize a starting material that already contains the hydroxyl group or a precursor that can be easily converted to it. For instance, a diketo-ether could undergo an intramolecular aldol-type reaction to form the ring and introduce the hydroxyl group simultaneously.

Various methods for tetrahydropyran synthesis have been reported, including intramolecular hydroalkoxylation of hydroxy olefins and Prins cyclization of homoallylic alcohols with aldehydes, which could be adapted for this purpose. organic-chemistry.org

Introduction of the Ethanone Moiety

Introducing the ethanone (acetyl) group onto a pre-existing 4-hydroxyoxane ring is a viable synthetic strategy. This can be achieved through several established organometallic reactions. One common method is the reaction of an organometallic reagent with an acylating agent.

For example, 4-hydroxyoxane could be converted to a suitable derivative, such as a protected alcohol, which is then lithiated or converted to a Grignard reagent. This organometallic intermediate can then react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the C-C bond and introduce the ethanone moiety.

Stereoselective Approaches to the Hydroxyl Group Configuration

Achieving a specific stereochemistry at the C4 position, which is a quaternary stereocenter, presents a significant synthetic challenge. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. orgsyn.orgnih.govnih.gov

Several strategies can be employed to control the stereochemistry of the tertiary alcohol in this compound:

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the approach of the incoming acetyl group to one face of the tetrahydropyranone ring.

Chiral Catalysts: The use of a chiral catalyst in the addition of the acetyl group to tetrahydropyran-4-one can favor the formation of one enantiomer over the other.

Substrate Control: If the tetrahydropyran ring already contains chiral centers, they can influence the stereochemical outcome of the reaction at the C4 position.

Below is a table summarizing potential stereoselective methods.

Stereoselective Method Description Potential Application
Chiral AuxiliaryA chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction.Attachment of a chiral auxiliary to a tetrahydropyran precursor to guide the addition of the acetyl group.
Chiral CatalystA chiral substance that accelerates a chemical reaction without being consumed, leading to an enantiomerically enriched product.Use of a chiral Lewis acid to catalyze the addition of an acetyl nucleophile to tetrahydropyran-4-one.
Diastereoselective ReductionReduction of a ketone precursor that already contains a chiral center, leading to the preferential formation of one diastereomer.Not directly applicable for creating the tertiary alcohol, but relevant for other transformations on a chiral ring.

Precursor-Based Synthetic Routes

Synthesizing the target compound from readily available oxane derivatives often provides a more direct and efficient route.

Functional Group Interconversions on Existing Oxane Derivatives

The most straightforward precursor for the synthesis of this compound is tetrahydropyran-4-one. This commercially available starting material can be converted to the target molecule through a key functional group interconversion.

The addition of an acetylide anion (generated from acetylene (B1199291) and a strong base like n-butyllithium) to tetrahydropyran-4-one would yield a 4-ethynyl-4-hydroxyoxane intermediate. Subsequent hydration of the alkyne, typically catalyzed by mercury(II) salts in aqueous acid (oxymercuration-demercuration), would then produce the desired methyl ketone, this compound.

An alternative would be the use of a protected acetylene equivalent in the addition reaction, followed by deprotection and hydration. This two-step process from a common starting material is a versatile approach to this class of compounds.

Starting Material Key Transformation Reagents Intermediate
Tetrahydropyran-4-oneNucleophilic addition of an acetylide1. HC≡CH, n-BuLi 2. H₂O4-Ethynyl-4-hydroxyoxane
4-Ethynyl-4-hydroxyoxaneAlkyne HydrationH₂SO₄, H₂O, HgSO₄This compound

Chemo- and Regioselective Functionalization of Precursors

The construction of the this compound scaffold, featuring a quaternary stereocenter with both a hydroxyl and an acetyl group, demands highly controlled synthetic methods. While direct synthesis of this specific compound is not extensively detailed, the principles of chemo- and regioselective functionalization of precursors for substituted tetrahydropyrans are well-established.

One powerful strategy involves the use of oxocarbenium ions as intermediates, which can be generated from precursors like allylic or benzylic ethers. mdpi.com For instance, the oxidation of an appropriate ether precursor can generate an oxocarbenium ion, which then undergoes an intramolecular reaction. A notable example is the DDQ-mediated generation of an oxocarbenium ion that leads to a Prins-type cyclization, forming 2,6-cis-substituted tetrahydropyran-4-one derivatives. mdpi.com This method demonstrates high regioselectivity by controlling the position of the ketone functional group.

Another key approach is the intramolecular oxa-Michael addition, where an alcohol adds to an α,β-unsaturated carbonyl system. mdpi.com The stereochemical and regiochemical outcome of this reaction is influenced by the substrate's structure and the reaction conditions. mdpi.com This method is particularly relevant for creating the tetrahydropyran ring with a carbonyl group, which could be a precursor to the acetyl group in the target molecule.

Cross-dehydrogenative coupling (CDC) reactions, often catalyzed by non-noble metals like copper, offer a direct way to form C-C bonds by activating C(sp3)–H bonds adjacent to the ether oxygen. beilstein-journals.org This allows for the introduction of substituents at specific positions. For example, copper-catalyzed CDC has been used for the enantioselective synthesis of 2-substituted tetrahydropyrans. beilstein-journals.org By selecting the appropriate catalyst and precursor, it is possible to achieve high chemo- and regioselectivity, which would be essential to install the acetyl group at the C4 position without affecting other parts of the molecule. beilstein-journals.org

A multi-component cascade reaction using acetylacetone, β-nitrostyrenes, and alkynyl aldehydes can produce highly functionalized tetrahydropyrans with excellent control over stereochemistry. researchgate.net Such strategies allow for the rapid assembly of complex tetrahydropyran structures from simple starting materials. researchgate.net

The following table summarizes various catalytic systems and their role in the chemo- and regioselective synthesis of tetrahydropyran derivatives, which are foundational to synthesizing compounds like this compound.

Catalyst SystemPrecursorsProduct TypeKey Features
DDQAllylic/Benzylic Ethers2,6-cis-substituted tetrahydropyran-4-onesGenerates oxocarbenium ion for intramolecular Prins cyclization. mdpi.com
Copper(I) Triflate (CuOTf)(Benzo)thiazoles and cyclic ethersFunctionalized ethersMild conditions for cross-dehydrogenative coupling. beilstein-journals.org
Scandium(III) Triflate (Sc(OTf)₃)Pyridines and ethersα-substituted pyridine (B92270) derivativesHighly chemoselective and regioselective CDC. beilstein-journals.org
Organocatalyst (e.g., O-TMS protected diphenylprolinol)Aldehydes and nitroolefinsPolysubstituted tetrahydropyransDomino Michael addition/acetalization process. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of complex molecules like tetrahydropyran derivatives. innovareacademics.inmdpi.comresearchgate.net

One significant green approach is the use of reusable catalysts and environmentally benign solvents. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved using a reusable ionic liquid, [EMIM][OH], under microwave irradiation. ajgreenchem.comajgreenchem.com This method not only proceeds quickly but also allows for the recycling of the catalyst, minimizing waste. ajgreenchem.comajgreenchem.com Microwave-assisted organic synthesis (MAOS) is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comajgreenchem.com

The use of biocatalysis, employing enzymes to perform chemical transformations, is another cornerstone of green chemistry. ijnc.ir Chemoenzymatic strategies have been developed for the asymmetric synthesis of related heterocyclic compounds like 1,4-benzoxazine derivatives. nih.gov For instance, alcohol dehydrogenases (ADHs) have been used for the highly selective bioreduction of ketone precursors to obtain enantiopure alcohols. nih.gov Similarly, lipases can be used for the kinetic resolution of racemic alcohols. nih.gov Such enzymatic methods could be envisioned for the stereoselective introduction of the hydroxyl group in this compound.

The table below highlights some green chemistry approaches applicable to the synthesis of tetrahydropyran derivatives.

Green Chemistry ApproachCatalyst/ConditionsProduct TypeSustainability Benefits
Microwave-Assisted Synthesis[EMIM][OH] ionic liquidTetrahydrobenzo[b]pyran derivativesRapid reaction, reusable catalyst. ajgreenchem.comajgreenchem.com
BiocatalysisAlcohol Dehydrogenases (e.g., from Rhodococcus ruber)Enantiopure (S)-alcoholsHigh stereoselectivity, mild reaction conditions. nih.gov
NanocatalysisTa-MOF nanostructures1,4-Dihydropyran derivativesReusable catalyst, efficient for multi-component reactions. frontiersin.org
Aqueous-Phase ReactionsWater as solventVarious heterocyclic compoundsElimination of hazardous organic solvents. ijnc.ir

By integrating chemo- and regioselective strategies with green chemistry principles, the synthesis of complex molecules such as this compound can be achieved in a more efficient, controlled, and environmentally responsible manner.

Reactivity and Reaction Mechanisms of 1 4 Hydroxyoxan 4 Yl Ethanone

Reactivity Profile of the Ketone Moiety

The ketone functional group in 1-(4-Hydroxyoxan-4-yl)ethanone is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of the adjacent hydroxyl group and the oxane ring can influence the steric and electronic environment of the carbonyl group, thereby affecting its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. libretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.orgevitachem.com This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Common nucleophiles that can react with this compound include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). For instance, reaction with methylmagnesium bromide would be expected to yield a tertiary alcohol. The stereochemical outcome of such additions can be influenced by the existing stereocenter at the C4 position of the oxane ring, potentially leading to diastereomeric products.

Table 1: Examples of Nucleophilic Addition Reactions
NucleophileReagent ExampleExpected Product
HydrideSodium borohydride (B1222165) (NaBH₄)1-(4-Hydroxyoxan-4-yl)ethan-1-ol
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)2-(4-Hydroxyoxan-4-yl)propan-2-ol
CyanideHydrogen cyanide (HCN)4-(1-Cyano-1-hydroxyethyl)oxan-4-ol

Condensation and Related Carbonyl Chemistry

Ketones like this compound can undergo condensation reactions, which are crucial for forming new carbon-carbon bonds. libretexts.orgsigmaaldrich.com

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can form an enolate, which can then react with another carbonyl compound (or another molecule of itself) in an aldol condensation. sigmaaldrich.commagritek.com The resulting β-hydroxy ketone can subsequently dehydrate to form an α,β-unsaturated ketone. sigmaaldrich.com

Claisen Condensation: While classic Claisen condensation involves esters, related reactions with ketones can occur. libretexts.org For example, a "crossed" Claisen-type condensation could happen between the enolate of this compound and an ester. masterorganicchemistry.com

Michael Addition: The enolate of this compound can also act as a nucleophile in a Michael addition reaction, adding to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

α-Functionalization Pathways

The α-carbon (the carbon atom adjacent to the carbonyl group) of this compound is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the α-position. chemrxiv.org This process, known as α-functionalization, is a cornerstone of synthetic organic chemistry. chemrxiv.orgnih.gov

One common method involves the generation of the enolate using a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide to achieve α-alkylation. vanderbilt.edu Another approach is the direct C-H activation of the α-position, which can be achieved under various catalytic conditions. rsc.org

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound offers another site for chemical modification.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Acid-catalyzed etherification is also a possible pathway. rsc.org

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. byjus.commedcraveonline.com This reaction is typically catalyzed by an acid or a coupling agent. byjus.comorganic-chemistry.org For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. youtube.com

Table 2: Etherification and Esterification Reactions
Reaction TypeReagent ExampleProduct Type
EtherificationMethyl iodide (CH₃I) with a baseMethyl ether
EsterificationAcetic anhydride ((CH₃CO)₂O)Acetate ester
EsterificationBenzoyl chloride (C₆H₅COCl)Benzoate ester

Oxidation and Reduction Transformations

The reactivity of the hydroxyl and ketone groups towards oxidation and reduction can be selectively controlled.

Oxidation: While the tertiary hydroxyl group is generally resistant to oxidation under standard conditions, strong oxidizing agents could potentially lead to cleavage of the C-C bond adjacent to the alcohol. The ketone moiety itself is also generally resistant to further oxidation.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. evitachem.com For example, sodium borohydride (NaBH₄) would reduce the ketone to a hydroxyl group, resulting in 1-(4-hydroxyoxan-4-yl)ethan-1-ol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. It is important to note that the term "reduction" in organic chemistry refers to a decrease in the oxidation state, often through the addition of hydrogen or the removal of oxygen. libretexts.orgpressbooks.pubncert.nic.in

Investigations into Oxane Ring Reactivity

The reactivity of the oxane (tetrahydropyran) ring in this compound is intrinsically linked to the presence of the quaternary center at the 4-position, which bears both a hydroxyl and an acetyl group. These substituents significantly influence the ring's stability and its propensity to undergo specific transformations.

Studies on Ring Stability and Conformation

The tetrahydropyran (B127337) ring typically adopts a stable chair conformation, which minimizes torsional and steric strain. For this compound, two primary chair conformations are possible. In these conformations, the substituents at C-4 (the acetyl and hydroxyl groups) can occupy either axial or equatorial positions.

The conformational preference is governed by a balance of steric and electronic effects. Generally, bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions. In this case, the acetyl group is sterically more demanding than the hydroxyl group. Therefore, the equilibrium would likely favor the chair conformation where the acetyl group is equatorial.

Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the oxane ring could also play a role in stabilizing certain conformations. However, the geminal arrangement of the substituents complicates these interactions compared to simpler substituted tetrahydropyrans. Detailed computational studies or advanced NMR spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) experiments, would be required to definitively determine the predominant conformation and the energy barrier between the chair forms for this specific molecule.

Table 1: Predicted Conformational Preferences of this compound

ConformerAcetyl Group PositionHydroxyl Group PositionPredicted Relative StabilityKey Stabilizing/Destabilizing Factors
A EquatorialAxialMore StableMinimizes steric clash of the bulky acetyl group.
B AxialEquatorialLess StableIncreased 1,3-diaxial interactions with the acetyl group.

Note: This table is based on general principles of conformational analysis and awaits experimental verification for this specific compound.

Potential for Ring-Opening or Rearrangement Mechanisms

The structure of this compound, a tertiary alcohol, suggests that under certain conditions, particularly acidic catalysis, the oxane ring could be susceptible to opening or rearrangement.

Ring-Opening: Acid-catalyzed ring opening could be initiated by the protonation of the ring oxygen, followed by nucleophilic attack at either C-2 or C-6. However, the stability of the six-membered ring makes this process less favorable than reactions involving the exocyclic functional groups. A more plausible pathway for ring cleavage could be initiated by the functional groups at C-4. For instance, dehydration of the tertiary alcohol could lead to an oxocarbenium ion, which might then undergo further reactions that could include ring scission under forcing conditions.

Rearrangements: Rearrangement reactions are a more likely pathway for the oxane ring in this compound, especially those that can be triggered by the formation of a carbocation at the C-4 position.

Pinacol-type Rearrangement: While a classic pinacol (B44631) rearrangement involves a 1,2-diol, analogous rearrangements can occur with tertiary alcohols. Acid-catalyzed loss of the hydroxyl group would generate a tertiary carbocation at C-4. This could be followed by a migratory shift of an adjacent carbon of the oxane ring, leading to a ring-contracted product (a substituted cyclopentane) or a spirocyclic system.

Prins-type Cyclization in Reverse: The synthesis of 4-hydroxy-substituted tetrahydropyrans often employs the Prins cyclization. It is conceivable that under specific Lewis acid conditions, a retro-Prins reaction could occur, leading to ring opening and the formation of a homoallylic alcohol derivative.

Mechanistic Investigations of Key Organic Transformations

While specific mechanistic studies for reactions starting with this compound are not widely reported, we can infer potential mechanistic pathways for key transformations based on its functional groups.

Reactions involving this compound often utilize it as a building block, where the ketone and hydroxyl groups are transformed to construct more complex molecular architectures. For example, the ketone can undergo nucleophilic addition, and the hydroxyl group can be a leaving group or participate in ether or ester formation.

A key area of mechanistic interest would be the stereochemical outcome of reactions at the acetyl group. The chiral center at C-4, though racemic in the absence of a chiral synthesis, means that reactions at the neighboring carbonyl could proceed with some degree of diastereoselectivity. The conformation of the oxane ring would play a crucial role in directing the approach of incoming reagents. For instance, the axial or equatorial orientation of the acetyl group would expose different faces of the carbonyl to nucleophilic attack, potentially leading to different stereoisomeric products.

Further computational and experimental studies are necessary to fully elucidate the intricate mechanistic details of reactions involving this compound and to explore the full potential of its oxane ring in synthetic transformations.

Derivatization and Functionalization Strategies for 1 4 Hydroxyoxan 4 Yl Ethanone

Synthesis of Novel Analogs through Acetyl Group Modification

The ketone functionality of the acetyl group is a versatile handle for a wide range of chemical transformations. These modifications can alter the electronic properties, steric profile, and potential biological interactions of the parent molecule.

Key strategies for acetyl group modification include:

Reductive Amination: The ketone can be converted into a primary or secondary amine through reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This introduces a basic nitrogen atom, which can be a key pharmacophore in medicinal chemistry.

Condensation Reactions: The formation of imines, oximes, and hydrazones through reaction with primary amines, hydroxylamine (B1172632), or hydrazine, respectively, provides stable derivatives. msu.edunih.gov These products can serve as intermediates for further reactions, such as Beckmann rearrangements of oximes or the Wolff-Kishner reduction of hydrazones.

Carbon-Carbon Bond Formation: The acetyl group's carbonyl carbon is electrophilic and can react with various nucleophiles. For instance, the Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into an alkene. Similarly, Grignard reagents or organolithium compounds can add to the carbonyl to generate a tertiary alcohol, introducing a new carbon substituent.

Reduction to a Secondary Alcohol: The most direct modification is the reduction of the ketone to a secondary alcohol, creating a new chiral center. This transformation is a gateway to enantioselective synthesis, as discussed in section 4.4. A variety of reducing agents, from simple metal hydrides like sodium borohydride (B1222165) to advanced catalytic systems, can be employed.

The following table summarizes potential reactions for modifying the acetyl group.

Reaction Type Reagent(s) Product Functional Group Notes
Reductive AminationNH₃ or R-NH₂, NaBH₃CNPrimary or Secondary AmineIntroduces a basic center.
Oxime FormationNH₂OH·HCl, BaseOximeStable derivative, intermediate for further synthesis. nih.gov
Hydrazone FormationH₂NNH₂, BaseHydrazoneIntermediate for deoxygenation (Wolff-Kishner).
Wittig ReactionPh₃P=CHRAlkeneConverts C=O to C=C. organic-chemistry.org
Grignard ReactionR-MgBr, then H₃O⁺Tertiary AlcoholAdds a new alkyl/aryl group. msu.edu
ReductionNaBH₄ or H₂, CatalystSecondary AlcoholCreates a new chiral center.

Hydroxyl Group Derivatization for Enhanced Chemical Utility

The tertiary hydroxyl group on the oxane ring is sterically hindered, making its derivatization more challenging than for primary or secondary alcohols. thieme-connect.de However, its modification is crucial for tuning properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. Reactions typically require highly reactive reagents or catalytic activation.

Common derivatization strategies include:

Esterification: Due to steric hindrance, direct acid-catalyzed esterification is often inefficient. More effective methods involve the use of highly reactive acyl chlorides or anhydrides, frequently in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net Another approach is carbodiimide-mediated coupling (e.g., using EDC) with a carboxylic acid, often activated by forming an intermediate with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Etherification: The formation of ethers from tertiary alcohols is challenging due to the high propensity for elimination reactions under typical basic conditions (e.g., Williamson synthesis). Milder, specialized conditions may be required.

Sulfonylation: Reaction with sulfonyl chlorides like tosyl chloride or mesyl chloride converts the hydroxyl group into a sulfonate ester. These derivatives are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions. Derivatization with reagents like dansyl chloride introduces a fluorescent tag, which is useful for analytical detection by HPLC. libretexts.org

The table below outlines common reagents for derivatizing the tertiary hydroxyl group.

Derivatization Type Reagent(s) Resulting Group Key Conditions
Acylation/EsterificationAcyl Chloride (RCOCl), Pyridine (B92270)/DMAPEster (-OC(O)R)Use of a potent acylating agent and catalyst. researchgate.net
EsterificationCarboxylic Acid (RCOOH), EDC, HOBtEster (-OC(O)R)Carbodiimide-mediated coupling. researchgate.net
SulfonylationTosyl Chloride (TsCl), PyridineTosylate (-OTs)Forms a good leaving group.
Fluorescent LabelingDansyl Chloride, BaseDansyl Ether (-ODns)For analytical detection via fluorescence. libretexts.org
SilylationTriethylsilyl chloride (TESCl), ImidazoleSilyl Ether (-OTES)Protection of the hydroxyl group.

Introduction of Spirocyclic Systems and Fused Ring Structures

The quaternary carbon of 1-(4-hydroxyoxan-4-yl)ethanone, which bears both the hydroxyl and acetyl groups, is an ideal anchor point for the synthesis of spirocyclic compounds. Fused ring systems can also be envisioned through intramolecular cyclization reactions. These complex scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity.

Spirocycle Synthesis: One direct approach to spiro-N-heterocycles involves the Stannyl Amine Protocol (SnAP), where SnAP reagents react with ketones to form spirocyclic amines in a single step. nih.govacs.org Another strategy could involve a multi-step sequence where one of the functional groups is elaborated into a chain containing a reactive moiety that can then cyclize back onto the oxane ring system. For example, conversion of the acetyl group to an alkene followed by intramolecular cyclization could yield a spiro-carbocycle. Hypervalent iodine reagents have also been used to mediate spirolactonization in related phenolic systems, suggesting a potential pathway for oxidative cyclization. beilstein-journals.org

Fused Ring Synthesis: The formation of fused rings typically requires an intramolecular reaction. An intramolecular Heck reaction, a powerful palladium-catalyzed C-C bond-forming reaction, could be employed to construct fused pyran rings from a suitably prepared precursor. espublisher.comespublisher.com For example, if the acetyl group is converted to a vinyl halide, an intramolecular reaction could potentially fuse a new ring onto the oxane core. Another possibility is an intramolecular aldol-type condensation, which would require strategic modification of the oxane ring to introduce an enolizable proton in a position that allows for cyclization onto the ketone.

Target Structure Synthetic Strategy Potential Reagents/Reaction Reference Concept
Spiro-N-HeterocycleOne-pot spirocyclizationStannyl Amine Protocol (SnAP) reagents nih.govacs.org
Spiro-LactoneOxidative cyclizationPhenyliodine(III) diacetate (PIDA) beilstein-journals.org
Fused CarbocycleIntramolecular [4+1] CycloadditionTosylhydrazone cyclization nih.gov
Fused Pyran RingIntramolecular Heck ReactionPd(OAc)₂, PPh₃, Base espublisher.comespublisher.com

Chiral Derivatization and Enantioselective Synthesis

While this compound itself is an achiral molecule, its functional groups can be used to generate chiral derivatives. This is most readily achieved by the asymmetric transformation of the prochiral ketone.

Enantioselective Synthesis of Derivatives: The reduction of the ketone to a secondary alcohol, 1-(4-hydroxyoxan-4-yl)ethan-1-ol, creates a new stereocenter. Achieving this transformation with high enantioselectivity is a key goal.

Catalytic Asymmetric Reduction: This is a highly efficient method using a small amount of a chiral catalyst. Transition-metal catalysts, such as those based on Ruthenium, Rhodium, or Iridium complexed with chiral ligands (e.g., BINAP, spiro-ligands), are effective for the asymmetric hydrogenation of ketones. ru.nlthieme-connect.com Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to direct the stereochemistry of borane (B79455) reduction. mdpi.comresearchgate.net

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for the enantioselective reduction of ketones. rsc.orgnih.govacs.org These biocatalysts often operate under mild conditions and can provide exceptionally high enantiomeric excess (ee).

Chiral Derivatization for Analysis: When a racemic or scalemic mixture of a chiral derivative (like the secondary alcohol) is produced, chiral derivatizing agents (CDAs) can be used for analysis. The CDA, itself an enantiomerically pure compound, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like HPLC or GC. chromatographyonline.comchromatographyonline.com For example, reacting a racemic alcohol with an enantiopure chiral acid chloride would produce diastereomeric esters that can be resolved.

The following table compares various methods for the enantioselective reduction of the ketone.

Method Catalyst/Reagent Typical Enantioselectivity (ee) Advantages
Asymmetric Hydrogenation[Ir(COD)Cl]₂ with Chiral Spiro Ligand>95%High turnover number, excellent enantioselectivity. thieme-connect.com
CBS ReductionChiral Oxazaborolidine, BH₃85-99%Well-established, predictable stereochemistry. mdpi.comresearchgate.net
Biocatalytic ReductionEngineered Ketoreductase (KRED)>99%High selectivity, mild aqueous conditions. rsc.orgnih.gov

Applications of 1 4 Hydroxyoxan 4 Yl Ethanone As a Synthetic Intermediate

Utilization as a Building Block in Heterocycle Synthesis

The structure of 1-(4-Hydroxyoxan-4-yl)ethanone is inherently suited for the synthesis of more complex heterocyclic systems, particularly spirocyclic compounds. Spirocyclic heterocycles, which contain two rings sharing a single atom, are significant scaffolds in medicinal chemistry and natural product synthesis due to their rigid, three-dimensional structures. nih.govnih.gov The quaternary carbon atom in this compound, which bears the hydroxyl and acetyl groups, serves as a pre-formed spiro center.

The presence of both a ketone and a tertiary alcohol allows for a variety of cyclization strategies. The ketone can undergo condensation reactions with binucleophiles to form a new heterocyclic ring fused in a spiro fashion to the existing oxane ring. For instance, reaction with hydrazines could yield spiro-pyrazolines, while reaction with hydroxylamine (B1172632) could produce spiro-isoxazolines. The synthesis of such novel orthogonal ring systems is a challenging but rewarding area of chemistry, with potential applications in cancer therapy. nih.gov

Furthermore, the development of efficient methodologies, such as those using solid-phase synthesis, has made the creation of these complex structures more accessible. nih.gov Copper-catalyzed enantioselective reactions have also proven powerful in synthesizing chiral spirocyclic ethers from acyclic precursors, a strategy that could potentially be adapted for transformations involving this compound to control stereochemistry at the spirocenter. nih.govnih.gov

Table 1: Potential Heterocycle Syntheses from this compound

ReactantReaction TypePotential Spirocyclic ProductSignificance
Hydrazine (or substituted hydrazines)Condensation/CyclizationSpiro-pyrazoline/pyrazole derivativesCommon motifs in pharmaceuticals.
HydroxylamineCondensation/CyclizationSpiro-oxazoline/isoxazole derivativesVersatile intermediates and bioactive cores.
Urea (B33335)/Thiourea + AldehydeBiginelli-type ReactionSpiro-dihydropyrimidinone derivativesHeterocycles with diverse biological activities. cem.com
o-PhenylenediamineCondensation/CyclizationSpiro-benzodiazepine derivativesImportant class of psychoactive drugs.

Role in the Construction of Complex Organic Molecules

As a functionalized building block, this compound offers a pre-constructed tetrahydropyran (B127337) core, a common structural motif in a vast array of natural products, including many polyether antibiotics and marine toxins. The ability to introduce such a fragment in a single step simplifies synthetic routes to complex molecular targets.

Synthetic chemists often rely on collections of diverse building blocks for library synthesis to explore structure-activity relationships (SAR). enamine.net The dual functionality of this compound allows for orthogonal derivatization. The ketone can be transformed via reactions like Wittig olefination, Grignard additions, or reductive amination, while the tertiary hydroxyl group can be used for etherification, esterification, or as a leaving group after activation. This differential reactivity enables its incorporation into larger molecular frameworks through a variety of bond-forming strategies.

The concept of "synthetic fermentation," where complex peptide-like molecules are assembled from ketoacid and isoxazolidine (B1194047) monomers, highlights the power of using reactive functional groups on building blocks to drive the formation of intricate products. acs.org In a similar vein, the ketone handle on this compound could be used to link it to other fragments in a convergent synthesis, rapidly building molecular complexity.

Integration into Multi-component Reactions and Catalytic Transformations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. The functional groups of this compound make it a prime candidate for participation in such transformations.

The ketone moiety could readily participate in well-known MCRs:

Ugi and Passerini Reactions: While these are classic isocyanide-based MCRs, modifications could allow the ketone of this compound to serve as the carbonyl component. nih.govorganic-chemistry.org

Biginelli Reaction: This reaction traditionally combines an aldehyde, a β-ketoester, and urea or thiourea. tcichemicals.com The ketone of this compound could potentially act as the carbonyl component in a Biginelli-like condensation to produce spirocyclic dihydropyrimidinones. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: In this MCR, an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester react to form a dihydropyridine derivative. tcichemicals.com The reactivity of the ketone in this compound could be harnessed in variations of this synthesis.

Catalytic transformations could further enhance the synthetic utility of this building block. The ketone is a target for asymmetric reduction or addition reactions, allowing for the creation of new stereocenters with high enantioselectivity. The tertiary alcohol, while typically less reactive, can be involved in catalytic dehydration to form an endocyclic double bond or participate in substitution reactions under specific catalytic conditions.

Table 2: Potential MCRs and Catalytic Transformations

Reaction ClassSpecific ExampleRole of this compoundPotential Outcome
Multi-component ReactionBiginelli ReactionCarbonyl componentSpiro-dihydropyrimidinone library. nih.gov
Multi-component ReactionMannich ReactionKetone componentFormation of β-aminoketone derivatives.
Asymmetric CatalysisNoyori Asymmetric HydrogenationKetone substrateEnantiomerically enriched spiro-diol.
Transition-Metal CatalysisCopper-Catalyzed CarboetherificationPotential alkenol precursor (after modification)Construction of complex spirocyclic ethers. nih.govnih.gov

Potential in Materials Science Applications and Polymer Chemistry

The incorporation of cyclic structures into polymer backbones is a known strategy for modifying the physical properties of materials, such as enhancing thermal stability and mechanical strength. The rigid tetrahydropyran ring of this compound makes it an interesting monomer candidate for new polymers and materials.

The tertiary hydroxyl group is the most likely point of entry into polymer chemistry. It could serve as:

An Initiator: For ring-opening polymerization of cyclic esters (like lactide or caprolactone) or epoxides, leading to star-shaped polymers with a central core derived from the oxane ring.

A Monomer Unit: In the synthesis of polyesters or polyurethanes. The hydroxyl group can react with diacids or diisocyanates, respectively, incorporating the tetrahydropyran unit directly into the polymer chain.

Furthermore, the ketone functionality provides a handle for post-polymerization modification. Once the monomer is incorporated into a polymer chain via its hydroxyl group, the pendant ketone groups can be used for cross-linking, grafting other molecules, or introducing specific functionalities, leading to advanced functional materials. While this remains a speculative area, the unique structure of this compound offers clear potential for exploration in materials science. smolecule.com

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 1-(4-hydroxyoxan-4-yl)ethanone.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. mnstate.edu The hydroxyl proton will also be a singlet, though its chemical shift can be variable and the peak shape is often broad. The tetrahydropyran (B127337) (oxane) ring contains two sets of methylene (B1212753) (CH₂) protons. Those on carbons C2 and C6 are adjacent to the ring's oxygen atom, which deshields them, causing their signal to appear further downfield compared to the protons on C3 and C5. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(=O)CH₃2.1 – 2.3Singlet (s)3H
-OH2.0 – 4.0 (variable)Broad Singlet (br s)1H
-CH₂- (C3, C5)1.7 – 1.9Multiplet (m)4H
-O-CH₂- (C2, C6)3.6 – 3.8Multiplet (m)4H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom. The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield. oregonstate.edu The quaternary carbon (C4), bonded to both a hydroxyl group and the acetyl group, will be found in the alcohol/ether region. The carbons adjacent to the ring oxygen (C2, C6) are shifted downfield relative to typical alkane carbons, while the remaining ring carbons (C3, C5) and the methyl carbon will appear in the upfield region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(=O)CH₃25 – 30
-C H₂- (C3, C5)30 – 35
-O-C H₂- (C2, C6)63 – 68
>C(OH)- (C4)70 – 75
>C=O208 – 212

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the compound's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the protons on C2/C6 and the protons on C3/C5, confirming their adjacency within the tetrahydropyran ring. No other correlations are expected, as the methyl and hydroxyl protons are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the signal at ~2.2 ppm would correlate to the carbon at ~27 ppm). The quaternary carbon and the carbonyl carbon would be absent from the HSQC spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations include:

The methyl protons (~2.2 ppm) to the carbonyl carbon (~210 ppm) and the quaternary carbon C4 (~72 ppm).

The C2/C6 protons (~3.7 ppm) to the C3/C5 carbons (~32 ppm) and the quaternary carbon C4 (~72 ppm).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. For this compound, these spectra would confirm the chair conformation of the oxane ring by showing correlations between axial protons on adjacent carbons (e.g., axial H on C2 and axial H on C3).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₂O₃), the expected exact masses for common adduct ions would be used to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₇H₁₃O₃]⁺145.0859
[M+Na]⁺[C₇H₁₂O₃Na]⁺167.0679
[M-H]⁻[C₇H₁₁O₃]⁻143.0714

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Insights

In tandem MS, a specific ion (e.g., the [M+H]⁺ ion at m/z 145.0859) is selected and fragmented to produce a spectrum of daughter ions. This fragmentation provides valuable information about the molecule's structure. The fragmentation of this compound is predicted to proceed through several characteristic pathways.

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This could result in the loss of the acetyl radical (•COCH₃) or the methyl radical (•CH₃). The most prominent alpha-cleavage is expected to be the loss of the acetyl group as a neutral species (43.02 Da), leading to a fragment ion at m/z 102.

Dehydration: Tertiary alcohols readily lose a molecule of water (18.01 Da) upon ionization. This would result in a significant fragment ion at m/z 127.

Ring Cleavage: Fragmentation of the tetrahydropyran ring can also occur, leading to a more complex series of lower-mass ions.

Table 4: Predicted Key Fragmentations in MS/MS of [M+H]⁺ Ion

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Predicted Identity of Loss
145.09H₂O (18.01)127.08Dehydration of tertiary alcohol
145.09CH₃CO• (43.02)102.07Alpha-cleavage of acetyl group

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity. Given the polar nature of this compound, due to its hydroxyl and ketone functional groups, specific methods are most appropriate.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis. A reversed-phase C18 column with a gradient elution using a mobile phase of water and a polar organic solvent like methanol or acetonitrile would be effective. Detection could be achieved with a UV detector, which would detect the weak absorbance of the ketone's carbonyl group, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Direct analysis by GC is challenging for this compound due to its polarity and the presence of a tertiary alcohol, which can make it thermally labile. For successful GC analysis, derivatization would be necessary to increase its volatility and thermal stability. This typically involves converting the hydroxyl group to a less polar ether, such as a trimethylsilyl (TMS) ether, by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Isolation: For purification on a larger scale, preparative HPLC using the conditions developed during analytical HPLC would be the method of choice. Alternatively, column chromatography on silica gel could be employed, using a moderately polar eluent system such as ethyl acetate (B1210297)/hexanes.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Chromatographic techniques are indispensable for the separation and analysis of this compound from reaction mixtures or for purity assessment. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is contingent on the compound's volatility and thermal stability.

Gas Chromatography (GC): For GC analysis, this compound would typically require derivatization to increase its volatility, as the presence of the hydroxyl group can lead to peak tailing and thermal degradation. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a more volatile trimethylsilyl ether. The analysis is often performed using a capillary column, such as a DB-5ms, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The retention time and the mass spectrum, particularly the molecular ion peak and fragmentation pattern, serve as key identifiers.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound without the need for derivatization. Reversed-phase chromatography, utilizing a C18 column, is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection can be achieved using a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). LC-MS provides both retention time and mass-to-charge ratio, offering a high degree of confidence in the identification and quantification of the compound.

TechniqueTypical Stationary PhaseMobile/Carrier GasDetectorKey Parameters
GC DB-5ms (5% Phenyl-methylpolysiloxane)Helium or NitrogenFID or MSInlet temperature, Oven temperature program, Carrier gas flow rate
LC C18 (Octadecyl-silica)Acetonitrile/Water or Methanol/WaterDAD or MSMobile phase composition, Flow rate, Column temperature

Preparative Chromatography Techniques for Compound Isolation

For the isolation of pure this compound for further studies, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but on a larger scale.

Preparative HPLC is a powerful method for obtaining high-purity samples. The conditions developed during analytical HPLC are scaled up, using a larger column and a higher flow rate. Fractions of the eluent are collected, and those containing the pure compound, as determined by an in-line detector, are combined and the solvent is evaporated.

Flash Chromatography offers a more rapid and economical alternative for purification. It utilizes a column packed with a solid stationary phase (e.g., silica gel) and a solvent system is passed through under moderate pressure. The choice of the solvent system is critical for achieving good separation and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC).

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by probing their characteristic vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The presence of the ketone is confirmed by a strong, sharp absorption band around 1715 cm⁻¹ due to the C=O stretching vibration. The C-O stretching of the ether in the oxane ring and the alcohol would likely appear in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. While the O-H stretch is typically a weak band in Raman, the C-C and C-H vibrations of the ring and the acetyl group would be clearly visible.

Functional GroupExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-H (Alcohol)3500-3200 (broad)Weak
C=O (Ketone)~1715 (strong, sharp)~1715
C-O (Ether/Alcohol)1260-1000Observable
C-H (Aliphatic)3000-2850Observable

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. For this compound, this technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This provides a detailed picture of the molecule's conformation in the solid state, including the chair or boat conformation of the oxane ring and the orientation of the acetyl and hydroxyl groups. While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, reveals a chair conformation for the heterocyclic ring in the solid state. nih.gov

Theoretical and Computational Chemistry Studies of 1 4 Hydroxyoxan 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard tools for investigating the electronic properties of molecules. biointerfaceresearch.commdpi.com For 1-(4-Hydroxyoxan-4-yl)ethanone, such studies would typically involve geometry optimization to find the lowest energy structure. From this, key electronic descriptors could be calculated.

These descriptors would include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution, intramolecular interactions like hyperconjugation, and the nature of the chemical bonds within the molecule.

Without dedicated research on this compound, specific values for these properties remain undetermined.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible six-membered oxane ring and a rotatable acetyl group suggests that this compound can exist in multiple conformations.

Conformational Analysis would be required to identify the most stable three-dimensional arrangements of the molecule. ufms.br This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure to identify energy minima. For the oxane ring, this would include identifying the most stable chair, boat, or twist-boat conformations, particularly considering the influence of the axial and equatorial positions of the hydroxyl and acetyl groups at the C4 position. youtube.comresearchgate.net

Molecular Dynamics (MD) Simulations could further elucidate the dynamic behavior of the molecule over time in different environments (e.g., in a vacuum or in a solvent). nih.govmdpi.com MD simulations track the movements of atoms, providing a view of conformational flexibility, intramolecular hydrogen bonding possibilities (between the hydroxyl group and the carbonyl oxygen), and interactions with solvent molecules. nih.gov Currently, no such simulation data has been published for this compound.

Spectroscopic Property Prediction (e.g., Calculated NMR and IR Spectra)

Computational methods are frequently used to predict spectroscopic data, which can then be used to aid in the interpretation of experimental spectra.

Calculated IR Spectra: The calculation of vibrational frequencies using DFT can predict the positions of key peaks in an Infrared (IR) spectrum. nih.govyoutube.com For this compound, this would help assign characteristic stretches for the O-H (hydroxyl), C=O (carbonyl), and C-O-C (ether) bonds. researchgate.net

Calculated NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. nmrdb.org These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. rsc.orghmdb.ca For this compound, predicted spectra would help differentiate the chemical environments of the various methylene (B1212753) protons in the oxane ring and the methyl protons of the acetyl group.

No calculated or experimental IR or NMR spectra for this compound are available in the searched scientific literature or databases. nih.govnist.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. This involves locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. By calculating the energy barriers associated with these transition states, the most likely reaction pathway can be determined.

For this compound, computational studies could explore various potential reactions, such as its oxidation, reduction, or participation in condensation reactions. However, no studies modeling the reaction mechanisms of this specific compound have been published.

Future Perspectives and Emerging Research Directions for Hydroxylated Oxane Containing Ketones

Development of Novel and Efficient Synthetic Pathways

The accessibility of hydroxylated oxane-containing ketones is a critical first step towards their widespread investigation and application. While classical synthetic methods exist, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic routes.

Current research in organic synthesis points towards several promising avenues. For instance, the direct α-hydroxylation of ketone enolates using electrophilic oxygen sources is a well-established method for creating α-hydroxy ketones. organic-chemistry.org Adapting this chemistry to oxane-based starting materials could provide a direct route to compounds like 1-(4-hydroxyoxan-4-yl)ethanone. Future developments may involve the use of novel, highly selective, and environmentally benign oxidizing agents.

Furthermore, the synthesis of the oxane ring itself can be a target for innovation. Modern methods for the synthesis of cyclic ethers, such as the intramolecular Williamson etherification, offer a high degree of control over ring size and stereochemistry. acs.org Research into one-pot procedures that combine the formation of the oxane ring with the introduction of the hydroxyl and keto functionalities would represent a significant leap in efficiency.

A key area of development will be the pursuit of asymmetric syntheses to produce enantiomerically pure hydroxylated oxane-containing ketones. Chiral catalysts and auxiliaries can be employed to control the stereochemistry of the hydroxylation step or the formation of the oxane ring, leading to the selective synthesis of specific stereoisomers.

Synthetic Strategy Description Potential Advantages
Asymmetric α-HydroxylationDirect oxidation of a pre-formed oxane-containing ketone using a chiral catalyst and an oxygen source.High enantioselectivity, direct access to chiral products.
Intramolecular CyclizationCyclization of a linear precursor containing the necessary hydroxyl, keto, and ether functionalities.Control over ring size and substituent placement.
One-Pot Multi-Component ReactionsCombining multiple starting materials in a single reaction vessel to construct the target molecule in a single step.Increased efficiency, reduced waste, and simplified purification.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of hydroxylated oxane-containing ketones is dictated by the interplay of the hydroxyl group, the ketone, and the oxane ring. A deeper understanding of this reactivity is essential for developing new applications for these compounds.

The ketone functionality is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to other functional groups such as imines or hydrazones. The presence of the adjacent hydroxyl group can influence the stereochemical outcome of these reactions, a phenomenon that warrants detailed investigation.

The tertiary alcohol in a molecule like this compound can also participate in a variety of reactions. It can be acylated, alkylated, or eliminated to form an alkene. The proximity of the ketone may also enable unique rearrangement reactions.

Future research will likely focus on exploiting the combined reactivity of the hydroxyl and keto groups. For example, these groups could act in concert to chelate metal ions or to direct the course of intramolecular reactions. The oxane ring, while generally stable, can undergo ring-opening reactions under certain conditions, providing another avenue for synthetic diversification. openstax.org

Reactive Site Potential Transformations Research Focus
KetoneNucleophilic addition, reduction, Wittig reaction, reductive amination.Stereoselective transformations, development of novel ketone derivatizations.
Hydroxyl GroupAcylation, alkylation, dehydration, oxidation.Selective functionalization in the presence of the ketone.
Oxane RingRing-opening reactions.Controlled ring-opening to generate functionalized linear products.

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of novel synthetic pathways from the laboratory to industrial-scale production often benefits from the adoption of modern manufacturing technologies. Flow chemistry and automated synthesis are two such technologies that hold immense promise for the synthesis of hydroxylated oxane-containing ketones.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. uc.ptmdpi.comworktribe.comspringerprofessional.de For the synthesis of hydroxylated oxane-containing ketones, flow chemistry could enable the rapid optimization of reaction conditions and facilitate the telescoping of multi-step sequences into a single, continuous process. uc.pt

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.comchimia.ch These systems can perform large numbers of experiments in parallel, systematically varying reagents, catalysts, and reaction conditions. chimia.chsciforum.net The integration of automated synthesis with analytical techniques allows for the rapid identification of successful reactions and the generation of large libraries of compounds for screening. For a relatively unexplored class of compounds like hydroxylated oxane-containing ketones, this high-throughput approach could be instrumental in mapping out their chemical space and identifying derivatives with desirable properties.

Technology Application to Hydroxylated Oxane-Containing Ketones Key Benefits
Flow ChemistryContinuous synthesis, multi-step reaction telescoping, rapid optimization.Improved safety, scalability, and efficiency. mdpi.comworktribe.com
Automated SynthesisHigh-throughput screening of reaction conditions, library synthesis.Accelerated discovery of new reactions and compounds, rapid lead optimization. sigmaaldrich.comsciforum.net

Advanced Characterization Techniques for Complex Structural Features

A thorough understanding of the three-dimensional structure of hydroxylated oxane-containing ketones is crucial for elucidating their reactivity and biological activity. While standard analytical techniques such as NMR and mass spectrometry provide valuable information, more advanced methods are needed to fully characterize their complex structural features.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. rsc.org Obtaining single crystals of sufficient quality can be challenging, but the resulting structural information is invaluable. For hydroxylated oxane-containing ketones, X-ray crystallography can reveal the conformation of the oxane ring, the relative stereochemistry of the hydroxyl and acetyl groups, and the nature of any intermolecular interactions, such as hydrogen bonding.

Computational chemistry provides a powerful complement to experimental techniques. Molecular modeling and quantum chemical calculations can be used to predict the stable conformations of these molecules, to rationalize their observed reactivity, and to guide the design of new derivatives with specific properties.

Advanced NMR techniques, such as NOESY and ROESY, can be used to determine the relative stereochemistry of molecules in solution. Chiral chromatography and circular dichroism spectroscopy are essential tools for the separation and characterization of enantiomers.

Technique Information Gained Significance
X-ray CrystallographyPrecise 3D structure, bond lengths, bond angles, and intermolecular interactions. rsc.orgUnambiguous determination of stereochemistry and conformation.
Computational ChemistryPredicted stable conformations, electronic properties, and reaction mechanisms.Rationalization of experimental observations and guidance for future research.
Advanced NMR SpectroscopyThrough-space correlations between protons to determine relative stereochemistry.Elucidation of solution-phase structure.
Chiral ChromatographySeparation of enantiomers.Access to enantiomerically pure compounds for further study.

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